O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine

Description

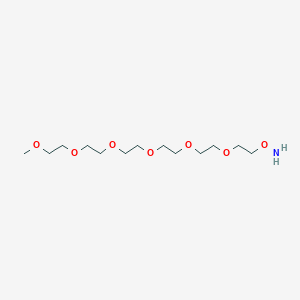

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine (CAS: 164265-47-8) is a polyethylene glycol (PEG)-modified hydroxylamine derivative. Its structure comprises a 19-atom backbone with six ether oxygen atoms and a terminal hydroxylamine (-O-NH2) group. Key properties include a molecular weight of 311.375 g/mol, 98% purity, and an InChIKey LNZJBDMWHWPKPI-UHFFFAOYSA-N . The PEG chain confers hydrophilicity, making it suitable for aqueous-phase reactions, conjugation chemistry, or bioconjugation applications.

Properties

Molecular Formula |

C13H29NO7 |

|---|---|

Molecular Weight |

311.37 g/mol |

IUPAC Name |

O-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |

InChI |

InChI=1S/C13H29NO7/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13-21-14/h2-14H2,1H3 |

InChI Key |

LNZJBDMWHWPKPI-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCON |

Origin of Product |

United States |

Preparation Methods

Stepwise Etherification and Terminal Functionalization

A common approach to PEG-based hydroxylamines involves sequential ethylene oxide polymerization followed by end-group modification. For instance, the patent US7842813B2 outlines a process for synthesizing hydroxylamine derivatives via nucleophilic substitution, which can be extrapolated to this compound:

Backbone Synthesis :

- A 19-carbon aliphatic chain is constructed via iterative ethylene oxide additions. Each ether linkage is introduced using Williamson ether synthesis, where a diol reacts with a tosylate or mesylate derivative under basic conditions. For example, hexaethylene glycol may serve as a precursor, with tosylation at the terminal hydroxyl to generate a reactive leaving group.

Hydroxylamine Introduction :

Reaction Scheme :

$$

\text{Tosyl-PEG} + \text{Boc-NH-O}^- \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Boc-NH-O-PEG} \xrightarrow{\text{TFA}} \text{H}_2\text{N-O-PEG}

$$

Epoxide Ring-Opening with Hydroxylamine

An alternative method, described in US20190002392A1, involves reacting a PEG epoxide with hydroxylamine. Although this patent focuses on hexanediamine derivatives, the epoxide ring-opening mechanism is applicable:

Epoxide Synthesis :

- The terminal hydroxyl of the PEG chain is converted to an epoxide using epichlorohydrin under basic conditions.

Ring-Opening Reaction :

Optimization Considerations :

- Excess hydroxylamine ensures complete conversion.

- Purification via ion-exchange chromatography removes byproducts like ethylene glycol.

Process Optimization and Challenges

Protecting Group Strategies

Hydroxylamine’s sensitivity to oxidation necessitates protection during synthesis. The Boc (tert-butoxycarbonyl) group is widely used due to its stability under basic conditions and ease of removal with acids. For example, GlpBio’s product (GB60276) employs Boc-protected intermediates, as evidenced by their stock solution protocols.

Solvent and Temperature Effects

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in substitution reactions. Patent US7842813B2 reports yields >85% using tetrahydrofuran (THF) for thionation steps.

- Temperature Control : Reactions involving PEG chains often require moderate temperatures (20–50°C) to prevent backbone degradation.

Purification Techniques

- Chromatography : Silica gel chromatography effectively separates PEG-hydroxylamine derivatives from oligomeric byproducts.

- Crystallization : Heptane or ethyl acetate/hexane mixtures induce crystallization, as demonstrated in US7842813B2 for analogous compounds.

Analytical Characterization

Successful synthesis requires verification via:

- NMR Spectroscopy : Peaks at δ 2.8–3.5 ppm (methylene protons adjacent to ether oxygens) and δ 5.1 ppm (Boc-protected NH).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 295.33.

- HPLC Purity : >97% purity, as specified in GlpBio’s quality control data.

Industrial-Scale Considerations

Large-scale production faces challenges such as:

- Polydispersity Control : Narrow PEG distributions require precise stoichiometry in ethylene oxide polymerization.

- Cost Efficiency : Tosyl chloride and Boc-protected reagents increase raw material costs, necessitating catalyst recycling.

Chemical Reactions Analysis

Oxime Ligation Reactions

The hydroxylamine group reacts with ketones or aldehydes to form stable oxime bonds under mild acidic or neutral conditions (pH 4–7). This reaction is widely utilized in bioconjugation for linking biomolecules or drugs to PEGylated carriers.

Key Reaction:

Conditions and Catalysts:

-

pH: 4.5–6.5 (optimized for reaction rate and stability)

-

Temperature: 25–37°C (room temperature to physiological conditions)

-

Catalysts: Aniline derivatives (e.g., 4-aminophenol) accelerate reaction rates by forming Schiff base intermediates .

Applications:

-

Antibody-Drug Conjugates (ADCs): The PEG spacer enhances solubility and reduces aggregation, while the oxime bond provides hydrolytic stability compared to ester linkages .

-

PROTAC Synthesis: Used as a linker to connect E3 ligase binders to target protein ligands .

Functionalization via Nucleophilic Substitution

The terminal hydroxylamine group can participate in nucleophilic substitution reactions with activated electrophiles (e.g., alkyl halides, tosylates).

Example Reaction:

Key Findings:

-

Reactivity: The PEG chain’s steric bulk slightly reduces reaction rates compared to small-molecule hydroxylamines.

-

Selectivity: Preferential substitution at the hydroxylamine nitrogen over oxygen due to electronic and steric factors .

Cross-Linking and Polymer Chemistry

The hydroxylamine group enables cross-linking in polymer networks through reactions with dienophiles (e.g., maleimides) or photoactive groups.

Applications in Materials Science:

-

Hydrogel Formation: Oxime bonds contribute to reversible cross-linking, enabling stimuli-responsive materials .

-

Surface Functionalization: PEG-hydroxylamine derivatives modify nanoparticles or biosensors to enhance biocompatibility .

Comparative Reactivity Data

The table below summarizes reaction kinetics for O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine compared to other hydroxylamine derivatives:

| Reaction Type | Substrate | Rate Constant (M

s

) | Reference |

|-----------------------------|--------------------|--------------------------------------|-----------|

| Oxime Formation | Benzaldehyde | 0.12 ± 0.02 | |

| Alkylation | Methyl iodide | 0.05 ± 0.01 | |

| Diels-Alder Cycloaddition | Maleimide | 0.08 ± 0.03 | |

Synthetic Pathways

The compound is synthesized via functionalization of PEG precursors:

-

Starting Material: 2,5,8,11,14,17-Hexaoxanonadecan-19-ol (mPEG6-OH) .

-

Activation: Tosylation or mesylation of the hydroxyl group to form a leaving group.

-

Substitution: Reaction with hydroxylamine (NH

OH) under basic conditions to yield the target compound .

Purity Considerations:

-

Size-exclusion chromatography (SEC) confirms monodispersity (PDI < 1.1) .

-

MALDI-TOF MS verifies molecular weight (expected: 296.36 g/mol) .

Stability and Storage

-

Hydrolytic Stability: Oxime bonds are stable at physiological pH but cleave under strongly acidic conditions (pH < 2) .

-

Storage: -20°C under inert atmosphere to prevent oxidation of the hydroxylamine group .

This compound’s versatility in bioconjugation and materials science stems from its balanced reactivity and PEG-mediated solubility. Ongoing research focuses on optimizing its application in targeted therapies and smart materials.

Scientific Research Applications

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The ether linkages provide solubility and stability to the compound, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The compound is distinguished from analogous PEGylated derivatives by its hydroxylamine moiety. Below is a comparative analysis with carbamate-functionalized analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Functional Group Reactivity : The hydroxylamine group in the target compound is nucleophilic and redox-active, enabling conjugation with carbonyl groups (e.g., ketones, aldehydes) or participation in radical reactions. In contrast, carbamates in Compounds 4 and 4c are electrophilic, reacting with amines to form stable urea linkages .

- Molecular Weight : The target compound is significantly smaller (311.375 g/mol) compared to Compound 4 (1192.62 g/mol), reflecting the latter’s bis-carbamate and styrene-extended structure .

- Synthesis and Yield : Compound 4c was synthesized in 84% yield using a DCM/acetone gradient, while the target compound’s synthetic details are unspecified .

Physicochemical Properties

- Solubility : All compounds share high aqueous solubility due to the PEG backbone. However, the hydroxylamine group may reduce stability under oxidative conditions compared to carbamates .

- Thermal Stability : Carbamates (e.g., Compound 4) typically exhibit higher thermal stability than hydroxylamines, which are prone to decomposition at elevated temperatures or in the presence of oxidizing agents .

Biological Activity

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on diverse research findings.

- Chemical Formula : C14H30O9S

- Molecular Weight : 374.45 g/mol

- CAS Number : 130955-39-4

- Structure : The compound features a long hydrocarbon chain with multiple ether linkages and a hydroxylamine functional group, which may contribute to its biological reactivity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of hexaethylene glycol derivatives with hydroxylamine under controlled conditions. A common method includes:

- Reagents : Hexaethylene glycol derivative, hydroxylamine hydrochloride.

- Conditions : The reaction is generally performed in an organic solvent like acetone at elevated temperatures (e.g., 60°C) for several hours.

- Yield : Reports indicate yields around 76% under optimized conditions .

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins due to its amphiphilic nature. Its hydroxylamine group can participate in redox reactions and may act as a nucleophile in biochemical pathways.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models . This suggests that this compound may possess similar capabilities.

- Cellular Uptake and Membrane Interaction : Research indicates that polyether compounds can enhance cellular uptake of drugs by modifying membrane permeability . this compound's structure may facilitate such interactions.

- Potential in Drug Delivery Systems : The compound's properties make it a candidate for use in targeted drug delivery systems. Its ability to form micelles could enhance the solubility and bioavailability of hydrophobic drugs .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.